molecular formula C14H22N2O2 B8777600 N-(2'-Diethylaminoethyl)phenoxyacetamide CAS No. 4150-97-4

N-(2'-Diethylaminoethyl)phenoxyacetamide

Cat. No. B8777600
CAS RN: 4150-97-4
M. Wt: 250.34 g/mol
InChI Key: SWWSQEFOHKXSMO-UHFFFAOYSA-N
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Patent
US04148926

Procedure details

First, 20 milliliters (0.05 mole) N,N-diethylethylene diamine, 50 milliliters methylene chloride, and 5.2 milliliters (0.065 mole) pyridine were combined in a flask. Next, 10.24 grams (0.06 mole) phenoxy acetyl chloride was added at -60° C. with stirring. The temperature was allowed to rise to 0° C. The reaction mixture was then washed with a 200 milliliter portion of water and a 100 milliliter portion of saturated sodium carbonate solution. The organic solution was stripped in vacuum to yield 8.3 grams of the desired product. nD30 1.5118.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.24 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH2:6])[CH3:2].N1C=CC=CC=1.[O:15]([CH2:22][C:23](Cl)=[O:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(Cl)Cl>[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH:6][C:23](=[O:24])[CH2:22][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH3:2]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CCN)CC
Name
Quantity
5.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
10.24 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 0° C
WASH
Type
WASH
Details
The reaction mixture was then washed with a 200 milliliter portion of water

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCNC(COC1=CC=CC=C1)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: CALCULATEDPERCENTYIELD 66.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.